5-Iodo-2-furaldehyde: A Technical Guide for Synthetic Applications
5-Iodo-2-furaldehyde: A Technical Guide for Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of 5-Iodo-2-furaldehyde (CAS No: 2689-65-8), a key heterocyclic building block in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document details the compound's physicochemical properties, safety information, and its critical role as an intermediate in the synthesis of pharmaceuticals and fine chemicals. A detailed experimental protocol for a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is provided, alongside a workflow visualization to illustrate the synthetic process.
Introduction
5-Iodo-2-furaldehyde, also known as 5-Iodofurfural, is a disubstituted furan derivative featuring both an aldehyde and an iodine functional group. This unique structure makes it a highly versatile intermediate in organic synthesis.[1][2] The electron-withdrawing nature of the aldehyde group and the reactivity of the carbon-iodine bond allow for a wide range of chemical transformations.[1] Specifically, the iodine substituent serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] Its utility is particularly pronounced in medicinal chemistry and materials science, where it serves as a scaffold for creating novel compounds with potential biological activity, including anti-cancer properties.[1]
Properties of 5-Iodo-2-furaldehyde
The physical and chemical properties of 5-Iodo-2-furaldehyde are summarized below. Data is compiled from various chemical suppliers and databases.
| Property | Value | Citations |
| CAS Number | 2689-65-8 | [1][3][4][5] |
| IUPAC Name | 5-iodofuran-2-carbaldehyde | [4][6] |
| Synonyms | 5-Iodofurfural | [1][3] |
| Molecular Formula | C₅H₃IO₂ | [1][6][7] |
| Molecular Weight | 221.98 g/mol | [1][7] |
| Appearance | White to yellow or light orange powder/crystal | [1][3][5] |
| Melting Point | 123.5 - 130 °C | [1][3][6] |
| Density | 2.09 g/cm³ (predicted) | [1] |
| Purity | Typically ≥96-98% (by GC) | [1][3][6] |
| Solubility | Soluble in organic solvents like ethanol, ether, dichloromethane. Sparingly soluble in water. | [8] |
| Storage Conditions | Store at room temperature or 2-8°C, in a dark place under an inert atmosphere. | [1][4] |
Safety and Handling
5-Iodo-2-furaldehyde is classified as an irritant. Users should exercise caution and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Operations should be conducted in a well-ventilated fume hood.
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GHS Hazard Statements :
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GHS Precautionary Statements : P261, P264, P280, P302+P352, P305+P351+P338.[4][7]
Synthetic Applications & Experimental Protocols
The primary application of 5-Iodo-2-furaldehyde is as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The carbon-iodine bond is readily activated by a palladium catalyst, allowing for the formation of new carbon-carbon bonds at the 5-position of the furan ring.[1][2] This capability is fundamental to building more complex molecules from simpler precursors.
Featured Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of 5-Iodo-2-furaldehyde with an arylboronic acid. This procedure is adapted from established methods for similar aryl halides.
Reaction: Synthesis of 5-Aryl-2-furaldehyde
Materials:
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5-Iodo-2-furaldehyde (1.0 mmol, 222 mg)
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Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol, 146 mg)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 35 mg, 3 mol%)
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Base (e.g., Potassium carbonate [K₂CO₃], 2.0 mmol, 276 mg)
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Solvent system (e.g., Dioxane and Water, 4:1 ratio, 10 mL)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
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Brine (saturated NaCl solution)
-
Silica gel for column chromatography
Equipment:
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Round-bottom flask or reaction vial
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Magnetic stirrer and stir bar
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Reflux condenser
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Inert gas supply (Nitrogen or Argon)
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Heating mantle or oil bath
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Standard laboratory glassware (separatory funnel, beakers, etc.)
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Rotary evaporator
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Thin Layer Chromatography (TLC) apparatus
Procedure:
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Reaction Setup: To a dry round-bottom flask, add 5-Iodo-2-furaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.03 mmol).
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Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Add the dioxane/water solvent mixture (10 mL) via syringe.
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Heating: Place the flask in a preheated oil bath or heating mantle set to 80-100 °C. Stir the reaction mixture vigorously.
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Monitoring: Monitor the progress of the reaction by TLC until the starting material (5-Iodo-2-furaldehyde) is consumed. This typically takes 8-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (15 mL) and then brine (15 mL).
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Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 5-aryl-2-furaldehyde product.
Visualized Experimental Workflow
The following diagrams illustrate the general synthetic utility and the experimental workflow for the Suzuki-Miyaura coupling reaction described above.
Caption: General reaction scheme for Suzuki-Miyaura coupling.
Caption: Step-by-step workflow for Suzuki-Miyaura synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. [PDF] Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib | Semantic Scholar [semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
